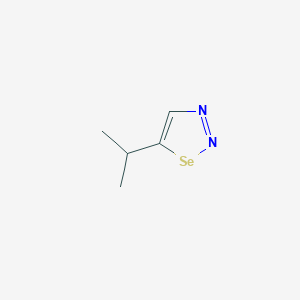
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde, also known as OBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. OBC is a yellow crystalline powder that is soluble in most organic solvents and has a molecular weight of 223.24 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde involves the inhibition of several key enzymes and pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. This compound also inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. This compound has also been shown to modulate the expression of several key genes involved in cancer cell growth and proliferation, including p53, Bcl-2, and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde is its high potency against various cancer cell lines, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its poor solubility in water, which makes it challenging to administer in vivo.
Direcciones Futuras
Several future directions for the research on 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde include the development of new synthetic methods for this compound, the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, and the development of new drug delivery systems to improve its solubility and bioavailability. Additionally, the investigation of the mechanism of action of this compound and its interaction with other molecules could provide valuable insights into its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde can be achieved through several methods, including the reaction of 2-aminobenzothiazole with glyoxal in the presence of acetic acid and ammonium acetate. Another method involves the reaction of 2-aminobenzothiazole with dimethylformamide dimethyl acetal in the presence of acetic anhydride and ammonium acetate. Both of these methods have been reported in the literature and have been shown to yield high-quality this compound with good purity.
Aplicaciones Científicas De Investigación
2-Oxo-2,3-dihydro-benzothiazole-7-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest, which leads to the inhibition of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-4H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPDCGDZFLTLNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)







![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)
![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)

